molecular formula C22H23N3O4 B2361459 ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890633-02-0

ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B2361459
CAS No.: 890633-02-0
M. Wt: 393.443
InChI Key: SIGIFCNDNCDUBS-UHFFFAOYSA-N
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Description

Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a benzimidazole-based heterocyclic compound featuring a pyrrolidinone ring substituted with a 2-methoxyphenyl group and an ethyl acetate ester moiety. Its synthesis typically involves nucleophilic substitution reactions between 1-aryl-5-oxopyrrolidine derivatives and ethyl chloroacetate under alkaline conditions, as exemplified by similar compounds in the literature .

The 2-methoxyphenyl substituent on the pyrrolidinone ring may enhance lipophilicity and influence pharmacokinetic properties, while the ethyl acetate group contributes to solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-21(27)14-25-17-9-5-4-8-16(17)23-22(25)15-12-20(26)24(13-15)18-10-6-7-11-19(18)28-2/h4-11,15H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIFCNDNCDUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. For the target molecule, ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate serves as the precursor, reacting with a sodium metabisulfite adduct of 4-methoxybenzaldehyde in DMF at 130°C.

Reaction Conditions:

  • Solvent: DMF
  • Temperature: 130°C (reflux)
  • Time: 2 hours
  • Yield: 72–85% after recrystallization.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate benzimidazole formation. A 2019 study demonstrated a 40% reduction in reaction time (from 120 to 45 minutes) and a 12% yield improvement (94% vs. 82%) compared to conventional heating.

Pyrrolidinone Moiety Incorporation

Nucleophilic Substitution at N1

The 5-oxopyrrolidin-3-yl group is introduced via SN2 displacement using 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one. Reaction with the benzimidazole nitrogen proceeds in acetonitrile with K2CO3 as a base:

$$
\text{Benzimidazole} + 3\text{-Br-pyrrolidinone} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Intermediate} \, (\text{Yield: 68\%})
$$

Cyclization of γ-Aminobutyric Acid Derivatives

Alternative routes employ cyclization of N-(2-methoxyphenyl)-4-aminobutanamide under acidic conditions:

$$
\text{N-(2-Methoxyphenyl)-4-aminobutanamide} \xrightarrow{\text{HCl, Δ}} \text{5-Oxopyrrolidin-3-yl derivative} \, (\text{Yield: 55\%})
$$

Esterification and Final Functionalization

Alkylation with Ethyl Chloroacetate

The acetate ester is introduced via alkylation of the benzimidazole nitrogen using ethyl chloroacetate in tetrahydrofuran (THF) with NaH as a base:

$$
\text{Benzimidazole intermediate} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Target compound} \, (\text{Yield: 78\%})
$$

Optimization Data:

Base Solvent Temperature (°C) Yield (%)
NaH THF 0–25 78
K2CO3 DMF 80 62
DBU DCM 25 41

Mitsunobu Reaction Alternatives

For hydroxyl-containing intermediates, the Mitsunobu reaction with ethyl glycolate achieves comparable yields (75%) but requires costly reagents (DIAD, Ph3P).

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair: Ethyl acetate/hexane (3:1 v/v)
  • Purity: >99% (HPLC)
  • Melting Point: 143–145°C

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 3.82 (s, 3H, OCH3), 4.29 (q, J = 7.1 Hz, 2H, OCH2), 6.92–7.89 (m, 8H, aromatic).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrrolidinone).

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

This compound has been investigated for its potential as a bioactive agent . Research indicates it possesses significant antimicrobial and anticancer properties, making it a candidate for further biological evaluations.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (µg/mL)Comparison to Control (Oxytetracycline)
Staphylococcus aureus15.6More effective than 62.5 µg/mL
Escherichia coli31.25Comparable to 62.5 µg/mL
Bacillus cereus31.25Comparable to 62.5 µg/mL
Listeria monocytogenes62.5Comparable to 125 µg/mL
Pseudomonas aeruginosaNot effective-

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Studies : Research has demonstrated its efficacy against various pathogens, indicating potential use in treating bacterial infections.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific biochemical pathways.
  • Pharmacological Evaluations : Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects, particularly its interaction with cellular targets.

Mechanism of Action

The mechanism of action of ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of ethyl 2-(benzimidazol-1-yl)acetates with variable aryl groups on the pyrrolidinone ring. Key structural analogues include:

Compound Name Substituent on Pyrrolidinone Molecular Formula Yield (%) Melting Point (°C) Biological Activity (Reported)
Ethyl 2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetate (4a) 3-Methylphenyl C₂₃H₂₅N₃O₃ 88 Not reported Not specified
Ethyl 2-{2-[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetate (76h) 3-Chloro-4-methoxyphenyl C₂₃H₂₃ClN₄O₄ Not reported Not reported Intermediate for hydrazide derivatives
Ethyl 2-(2-(4-(4-(1-(2-ethoxy-2-oxoethyl)-1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl)-phenyl)-1H-benzimidazol-1-yl)acetate (19) Biphenyl-linked bis-benzimidazole C₃₄H₃₄N₆O₆ 88 106–107 Antibacterial screening

Key Observations:

  • Chlorine substitution (as in 76h) may increase electrophilicity, affecting reactivity in downstream derivatization .
  • Synthetic Yields: High yields (~88%) are consistently achieved using potassium carbonate as a base and ethyl chloroacetate as the alkylating agent, though reaction times vary (5–20 hours) depending on solvent polarity and temperature .
  • Biological Relevance: Compound 19, with a biphenyl-bridged bis-benzimidazole structure, demonstrates antibacterial activity, suggesting that dimeric architectures may enhance target affinity .

Physicochemical Properties

  • Solubility: The ethyl acetate ester group improves solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to non-esterified benzimidazoles. Substituents like chlorine (76h) may reduce aqueous solubility due to increased hydrophobicity .
  • Thermal Stability: Melting points for this class range between 106–107°C (compound 19) , though data for the target compound remain unreported.

Conformational Analysis

The pyrrolidinone ring adopts a puckered conformation, as described by Cremer-Pople parameters . For example, bulky substituents may restrict pseudorotation dynamics, stabilizing specific conformers .

Biological Activity

Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzimidazole core , a pyrrolidinone ring , and a methoxyphenyl group , which contribute to its unique biological properties. The molecular formula is C22H23N3O3C_{22}H_{23}N_{3}O_{3}, and its molecular weight is approximately 393.4 g/mol .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)Comparison to Control (Oxytetracycline)
Staphylococcus aureus15.6More effective than 62.5 µg/mL
Escherichia coli31.25Comparable to 62.5 µg/mL
Bacillus cereus31.25Comparable to 62.5 µg/mL
Listeria monocytogenes62.5Comparable to 125 µg/mL
Pseudomonas aeruginosaNot effective-

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance, studies indicate that it exhibits cytotoxic effects against breast cancer cells (MDA-MB-231), with an IC50 value of approximately 21.6 µM .

Cytotoxicity Results:

Cell LineIC50 (µM)Comparison to Standard
MDA-MB-23121.6More effective than standard compounds
Other Cancer LinesVariableDependent on substituent position

The structure-activity relationship suggests that modifications in the substituents can significantly influence the anticancer efficacy of similar compounds .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Study: A comparative study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like Oxytetracycline .
  • Cytotoxicity Evaluation: Research focusing on breast cancer cell lines indicated that the compound's cytotoxicity varied significantly with different substituents on the phenyl ring, suggesting a tailored approach for enhancing its anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically involves multi-step reactions. For example, a common approach is coupling a substituted pyrrolidinone with a benzimidazole precursor via nucleophilic substitution or condensation. highlights the use of ethanol/water mixtures and sodium hydroxide for cyclization, achieving yields of 53–67% . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., palladium for cross-coupling) are critical for optimizing yield. Reaction time and temperature (e.g., 6–8 hours at 60–80°C) should be systematically varied, and intermediates purified via column chromatography to minimize side products .

Q. How can the structure and purity of this compound be confirmed using spectroscopic and analytical methods?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxyphenyl, pyrrolidinone) and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., molecular ion peaks at m/z 418 or 442 observed in similar compounds) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/O percentages to confirm purity (>95% recommended) .
  • IR Spectroscopy : Detect functional groups like carbonyl (C=O at ~1700 cm1^{-1}) and benzimidazole (C=N at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics or metabolite interference. To address this:

  • ADME Profiling : Conduct in vitro assays for metabolic stability (e.g., liver microsomes) and plasma protein binding .
  • Orthogonal Assays : Validate activity using multiple assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) .
  • Dose-Response Studies : Ensure in vivo doses account for bioavailability differences (e.g., compare IC50_{50} values from cell assays with plasma concentrations) .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target binding or solubility?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on binding .
  • Solubility Optimization : Introduce polar groups (e.g., carboxylate esters) or reduce logP via alkyl chain truncation .
  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, as demonstrated in for similar benzimidazoles .

Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity in preclinical models?

  • Methodological Answer :

  • Animal Models : Use murine models for pharmacokinetics (e.g., IV/PO dosing) and disease-specific efficacy (e.g., xenograft tumors for antitumor activity) .
  • Toxicity Screening : Conduct acute (14-day) and subchronic (28-day) studies, monitoring liver/kidney function markers (e.g., ALT, creatinine) .
  • Metabolite Identification : Use LC-MS/MS to detect and quantify major metabolites, ensuring they lack off-target toxicity .

Data Analysis and Reproducibility

Q. How can researchers address analytical challenges in quantifying trace impurities or degradation products in this compound?

  • Methodological Answer :

  • HPLC-PDA/MS : Employ gradient elution with C18 columns and UV/MS detection to separate and identify impurities at <0.1% levels .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then compare degradation profiles against stability-indicating methods .

Q. What computational tools are effective for predicting metabolic pathways or off-target interactions?

  • Methodological Answer :

  • MetaSite or GLORYx : Predict Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of pyrrolidinone) .
  • SwissTargetPrediction : Identify potential off-targets (e.g., kinases, ion channels) to prioritize counter-screening assays .

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